Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 618.2 g/mol. This compound contains multiple functional groups, including a benzyl group, sulfonyl group, and amido group, which contribute to its chemical properties and reactivity .
This compound is classified under organic compounds due to its carbon-based structure and is specifically categorized as a thieno[2,3-c]pyridine derivative. It also falls within the realm of pharmaceutical chemistry due to its potential applications in medicinal chemistry .
The synthesis of Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves several steps that include the formation of key intermediates. The general synthetic route may involve:
Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature .
The molecular structure of Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride features a complex arrangement of rings and functional groups. The InChI key for this compound is ZCZAEXAZUIHISG-UHFFFAOYSA-N, which provides a unique identifier for computational chemistry applications .
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)OC)C.Cl .The chemical reactivity of Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride can be explored through various reaction pathways:
These reactions are crucial for modifying the compound for specific applications in research and development .
Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has potential applications in:
Its diverse functional groups make it a versatile candidate for various research applications in medicinal chemistry and drug discovery .
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.: 463-82-1
CAS No.: